3-(Benzylsulfonyl)-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-Phenylmethanesulfonyl-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound that features a pyrrolidine ring, a phenylmethanesulfonyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylmethanesulfonyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of Phenylmethanesulfonyl Group: The phenylmethanesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with a phenyl group under basic conditions.
Attachment of Propanone Moiety: The final step involves the attachment of the propanone moiety through a condensation reaction, often using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenylmethanesulfonyl-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Phenylmethanesulfonyl-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenylmethanesulfonyl-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one
- Pyrrolidine-2-one derivatives
- Phenylmethanesulfonyl derivatives
Uniqueness
3-Phenylmethanesulfonyl-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO3S |
---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
3-benzylsulfonyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO3S/c16-14(15-9-4-5-10-15)8-11-19(17,18)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI Key |
MSXKTLJLRJSTSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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